ピロメテン650

概要

説明

科学的研究の応用

Pyrromethene 650 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.

Biology: Employed as a tracer dye to study membrane fusion, lysis, and gap-junctional communication in cells.

Medicine: Utilized in medical research to detect volume changes in cells or liposomes.

Industry: Applied in the development of dye lasers and other photonic devices .

作用機序

Target of Action

Pyrromethene 650 (PM650) is a green-fluorescent polar tracer dye . It is primarily used for investigations of membrane fusion, lysis, and gap-junctional communication . These processes are crucial for various cellular activities, including cell growth, division, and communication.

Mode of Action

PM650 interacts with its targets by integrating into the cell or liposome membrane. It then participates in the processes of membrane fusion, lysis, and gap-junctional communication . The dye’s fluorescence properties allow it to be detected and tracked, providing a visual representation of these processes.

Biochemical Pathways

It is known that the dye is involved in the processes of membrane fusion, lysis, and gap-junctional communication . These processes are part of larger biochemical pathways related to cell growth, division, and communication.

Pharmacokinetics

The dye’s solubility limits in various solvents at 25°c have been reported . For example, it is soluble in methanol and ethanol, among other solvents . These properties can impact the dye’s bioavailability and its effectiveness as a tracer.

Result of Action

The primary result of PM650’s action is the visualization of membrane fusion, lysis, and gap-junctional communication . By integrating into the cell or liposome membrane and participating in these processes, PM650 allows researchers to track and study these crucial cellular activities.

Action Environment

The action of PM650 can be influenced by various environmental factors. For instance, the dye’s fluorescence properties can be affected by the solvent in which it is dissolved . Additionally, the dye’s effectiveness as a tracer can be influenced by the presence of an electric field . In one study, a tuning range of the amplified spontaneous emission of more than 20 nm was realized in each sample due to changing the effective refractive index of the nematic-liquid-crystal layer caused by the reorientation of nematic-liquid-crystal molecules .

生化学分析

Biochemical Properties

Pyrromethene 650 plays a significant role in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to facilitate its function as a tracer dye. The compound’s fluorescence properties make it an excellent tool for studying membrane dynamics and cellular interactions. Pyrromethene 650 is known to interact with membrane proteins and lipids, which helps in visualizing and understanding the processes of membrane fusion and lysis .

Cellular Effects

Pyrromethene 650 has notable effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s ability to integrate into cellular membranes allows researchers to monitor changes in cell volume and membrane integrity. Pyrromethene 650 has been shown to affect gap-junctional communication, which is crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, Pyrromethene 650 exerts its effects through specific binding interactions with biomolecules. The compound’s fluorescence properties are activated upon binding to membrane components, which allows for the visualization of membrane dynamics. Pyrromethene 650 can also influence enzyme activity by either inhibiting or activating specific enzymes involved in membrane processes. Additionally, the dye can induce changes in gene expression related to membrane function and cellular communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrromethene 650 can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Pyrromethene 650 is relatively stable under controlled conditions, but its fluorescence intensity may decrease over prolonged exposure to light or extreme pH conditions. Long-term studies have shown that Pyrromethene 650 can have lasting effects on cellular function, particularly in terms of membrane integrity and communication .

Dosage Effects in Animal Models

The effects of Pyrromethene 650 vary with different dosages in animal models. At lower doses, the compound is effective in tracing and visualizing cellular processes without causing significant toxicity. At higher doses, Pyrromethene 650 can exhibit toxic effects, including disruption of cellular membranes and interference with normal cellular functions. Threshold effects have been observed, where a certain concentration of the dye is required to achieve optimal fluorescence without adverse effects .

Metabolic Pathways

Pyrromethene 650 is involved in several metabolic pathways, primarily related to its role as a tracer dye. The compound interacts with enzymes and cofactors that facilitate its incorporation into cellular membranes. Pyrromethene 650 can affect metabolic flux by altering the distribution and localization of metabolites within cells. The dye’s interactions with specific enzymes can also influence the levels of certain metabolites, providing insights into cellular metabolism .

Transport and Distribution

Within cells and tissues, Pyrromethene 650 is transported and distributed through interactions with transporters and binding proteins. The compound’s polar nature allows it to integrate into cellular membranes, where it can be transported to different cellular compartments. Pyrromethene 650’s distribution is influenced by its binding affinity to membrane components, which determines its localization and accumulation within cells .

Subcellular Localization

Pyrromethene 650 exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to membrane compartments, including the plasma membrane and intracellular organelles. Targeting signals and post-translational modifications play a role in directing Pyrromethene 650 to specific subcellular locations. This localization is essential for the dye’s ability to visualize and monitor membrane dynamics and cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrromethene 650 involves the reaction of pyrrole derivatives with boron trifluoride. The process typically includes the following steps:

Formation of Pyrrole Derivatives: Pyrrole derivatives are synthesized through the reaction of pyrrole with aldehydes or ketones.

Complexation with Boron Trifluoride: The pyrrole derivatives are then reacted with boron trifluoride to form the difluoroborate complex.

Industrial Production Methods: Industrial production of Pyrromethene 650 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Large-Scale Synthesis of Pyrrole Derivatives: Using industrial reactors to produce pyrrole derivatives in bulk.

Complexation in Industrial Reactors: The complexation reaction is carried out in large reactors with controlled temperature and pressure to ensure consistent quality.

化学反応の分析

Types of Reactions: Pyrromethene 650 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products:

Oxidation Products: Oxidized derivatives of Pyrromethene 650.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

類似化合物との比較

Pyrromethene 650 is unique compared to other similar compounds due to its high fluorescence efficiency and stability. Similar compounds include:

Pyrromethene 597: Another fluorescent dye with slightly different absorption and emission properties.

Rhodamine: A widely used fluorescent dye with different spectral characteristics.

Fluorescein: A common dye used in various biological and chemical applications .

Pyrromethene 650 stands out due to its specific fluorescence properties, making it highly valuable in scientific research and industrial applications.

生物活性

Pyrromethene 650 (PM 650) is a member of the pyrromethene dye family, known for its extensive applications in photonics and biological systems. Its unique properties, including high photostability and efficient light absorption, make it a valuable compound in various fields, particularly in biomedical research. This article delves into the biological activity of PM 650, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

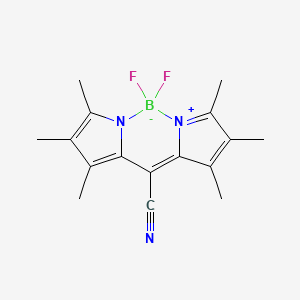

Chemical Structure and Properties

Pyrromethene 650 is characterized by a boron-dipyrromethene (BODIPY) structure, which enhances its photophysical properties. The chemical formula is C₁₄H₁₁BClF₂N₃O₂, and it exhibits strong fluorescence and high quantum yields. These properties are crucial for its applications in both diagnostic and therapeutic contexts.

Biological Activities

PM 650 has been investigated for various biological activities, including:

- Antioxidant Activity : PM 650 demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

- Anticancer Properties : Studies have shown that PM 650 can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism highlights its potential as a chemotherapeutic agent.

- Antiviral Effects : Research indicates that PM 650 exhibits antiviral activity against several viruses by inhibiting their replication.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antidiabetic Activity : Preliminary studies suggest that PM 650 may enhance insulin sensitivity and reduce blood glucose levels.

The biological activity of PM 650 can be attributed to several mechanisms:

- Photodynamic Therapy (PDT) : PM 650's ability to generate singlet oxygen upon light activation makes it suitable for PDT applications. This technique is used to selectively destroy cancer cells while minimizing damage to surrounding tissues.

- Electron Transfer Mechanisms : The compound's photophysical properties facilitate electron transfer processes that can lead to cellular damage in targeted cells, particularly in cancer therapy.

- Inhibition of Enzymatic Activity : PM 650 has been shown to inhibit certain enzymes involved in inflammation and cancer progression, further contributing to its therapeutic potential.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Photochemistry and Photobiology explored the anticancer effects of PM 650 on breast cancer cell lines. The results indicated that treatment with PM 650 resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of ROS and activation of caspase pathways, underscoring the compound's potential as an anticancer agent .

Case Study 2: Antioxidant Properties

Research conducted by Wang et al. demonstrated that PM 650 effectively scavenged free radicals in vitro, reducing oxidative stress markers in neuronal cells exposed to harmful stimuli. This study suggests that PM 650 could be beneficial in neuroprotective strategies against diseases like Alzheimer's .

Data Table: Biological Activities of Pyrromethene 650

特性

IUPAC Name |

2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BF2N3/c1-8-10(3)15-14(7-20)16-11(4)9(2)13(6)22(16)17(18,19)21(15)12(8)5/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNVCQRKLGCOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C)C)C#N)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157410-23-6 | |

| Record name | [[(3,4,5-Trimethyl-1H-pyrrol-2-yl)(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl]carbonitrile](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。